molecular formula C14H9NO5 B5812151 (2-Formylphenyl) 2-nitrobenzoate

(2-Formylphenyl) 2-nitrobenzoate

Cat. No.: B5812151
M. Wt: 271.22 g/mol
InChI Key: VHUDPBNQEGXZIY-UHFFFAOYSA-N
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Description

(2-Formylphenyl) 2-nitrobenzoate is a useful research compound. Its molecular formula is C14H9NO5 and its molecular weight is 271.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2-formylphenyl 2-nitrobenzoate is 271.04807239 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Sulfhydryl Group Analysis :

    • Ellman (1959) developed a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), for determining sulfhydryl groups in biological materials, demonstrating its utility for such analyses (Ellman, 1959).
  • Synthesis of Tryptophan Precursors :

    • Tanaka, Yasuo, and Torii (1989) described a process to convert 2-(2-Nitrophenyl)-1,3-propanediol into various compounds including a potent tryptophan precursor, highlighting the synthetic versatility of nitrobenzoate derivatives (Tanaka, Yasuo, & Torii, 1989).
  • Paramagnetic Dirhenium Complexes :

    • A study by Mallick et al. (2017) explored the creation of paramagnetic dirhenium complexes using nitrobenzoate ligands, which have potential applications in spectroscopy and material sciences (Mallick et al., 2017).
  • Synthesis of Gamma-Lactam Beta-Lactone Bicycle :

    • Gilley and Kobayashi (2008) demonstrated the use of 2-Nitrophenyl isocyanide, a convertible isocyanide, in synthesizing the gamma-lactam beta-lactone bicycle, showcasing the compound's applicability in complex organic syntheses (Gilley & Kobayashi, 2008).
  • Development of Luminescence Sensors :

    • Viswanathan and Bettencourt-Dias (2006) evaluated thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence, indicating potential applications in luminescence-based sensors and detection systems (Viswanathan & Bettencourt-Dias, 2006).
  • Investigation of Halogen Bonds :

    • The study by Oruganti et al. (2017) on 2-Chloro-4-nitrobenzoic acid, an antiviral agent, focused on its crystal engineering and halogen bond interactions, which are significant for understanding molecular interactions in drug design (Oruganti et al., 2017).
  • Analytical Applications in Drug Studies :

    • Álvarez-Lueje et al. (2009) conducted an electrochemical study on 2-nitrophenylbenzimidazole derivatives, illustrating the analytical applications of these compounds in the study of drug behavior and degradation kinetics (Álvarez-Lueje et al., 2009).

Properties

IUPAC Name

(2-formylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-9-10-5-1-4-8-13(10)20-14(17)11-6-2-3-7-12(11)15(18)19/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUDPBNQEGXZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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